
1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- is a complex organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of a naphthalenone core structure, which is fused with a dihydro-oxazolyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Métodos De Preparación
The synthesis of 1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- involves several steps. One common method includes the cyclocondensation of appropriate precursors. For example, the condensation of resin-supported thioamides with hydrazine monohydrate in hot dioxane can yield derivatives of this compound . Another method involves the use of oxazolyl-functionalized trithiocarbonate RAFT agents in polymerization reactions .
Análisis De Reacciones Químicas
1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include hydrazine monohydrate, dioxane, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds and as a precursor in polymerization reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialized polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- involves its interaction with specific molecular targets. For example, its derivatives have been shown to inhibit protein kinase Cθ, a key enzyme involved in various cellular processes . The compound’s effects are mediated through its binding to these molecular targets, leading to the modulation of specific signaling pathways.
Comparación Con Compuestos Similares
Similar compounds to 1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- include:
4,5-Dihydro-1,2,4-triazin-6(1H)-ones: These compounds share a similar heterocyclic structure and exhibit a range of bioactivities.
Oxazolyl-functionalized trithiocarbonate RAFT agents: These compounds are used in similar polymerization reactions and have comparable structural features.
The uniqueness of 1(2H)-Naphthalenone,3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-3,4-dihydro- lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
29947-04-4 |
|---|---|
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C15H17NO2/c1-15(2)9-18-14(16-15)11-7-10-5-3-4-6-12(10)13(17)8-11/h3-6,11H,7-9H2,1-2H3 |
Clave InChI |
FUNPYYBKUNMBLS-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C2CC3=CC=CC=C3C(=O)C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


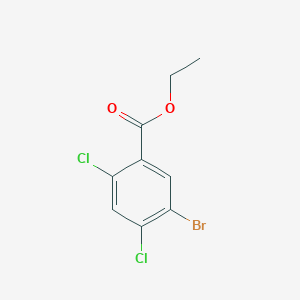
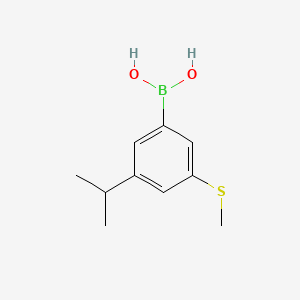
![4'-Bromo-2',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14023252.png)
![3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14023259.png)
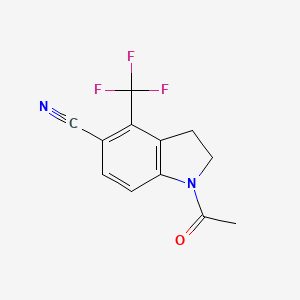
![(5'R,8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[A]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2H)-one](/img/structure/B14023263.png)
![Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14023278.png)
![2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B14023279.png)

![Methyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14023288.png)
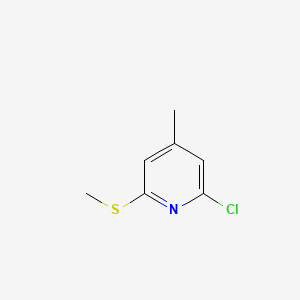

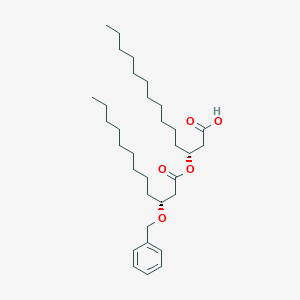
![N-[(E)-1-(3-bromo-4-fluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14023318.png)
